molecular formula C11H19NS B2721907 N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine CAS No. 774547-38-5

N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine

Cat. No.: B2721907
CAS No.: 774547-38-5
M. Wt: 197.34
InChI Key: UOADVGMUUBVSLL-UHFFFAOYSA-N
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Description

N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine is an organic compound that belongs to the class of amines It features a thiophene ring substituted with a methyl group and a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methylthiophene-2-carbaldehyde and pentan-1-amine.

    Reaction: The aldehyde group of 5-methylthiophene-2-carbaldehyde reacts with pentan-1-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired amine.

    Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production time.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding thiophane derivative.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Hydrogen gas, palladium catalyst; carried out under mild pressure and temperature conditions.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide); carried out at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiophane derivatives.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methylthiophen-2-yl)methyl]butan-1-amine
  • N-[(5-methylthiophen-2-yl)methyl]hexan-1-amine
  • N-[(5-methylthiophen-2-yl)methyl]propan-1-amine

Uniqueness

N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine is unique due to its specific chain length and substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NS/c1-3-4-5-8-12-9-11-7-6-10(2)13-11/h6-7,12H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOADVGMUUBVSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CC=C(S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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